molecular formula C10H10NNaO2 B13449908 N-Benzylidene-L-alanine Sodium Salt

N-Benzylidene-L-alanine Sodium Salt

Cat. No.: B13449908
M. Wt: 199.18 g/mol
InChI Key: UEYDEAGOZCQQKT-QRPNPIFTSA-M
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Chemical Reactions Analysis

N-Benzylidene-L-alanine Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-Benzylidene-L-alanine Sodium Salt can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications as an intermediate for synthesizing tyrosine derivatives and its role as a tyrosine hydroxylase inhibitor .

Biological Activity

N-Benzylidene-L-alanine sodium salt is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a benzylidene group attached to the L-alanine backbone. Its chemical structure can be represented as follows:

C10H10N1O2Na\text{C}_{10}\text{H}_{10}\text{N}_{1}\text{O}_{2}\text{Na}

This compound exhibits unique properties that contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that alanine racemase, an enzyme crucial for bacterial cell wall synthesis, is inhibited by compounds similar to N-benzylidene derivatives. These inhibitors prevent the conversion of L-alanine to D-alanine, which is essential for the synthesis of peptidoglycan in bacterial cell walls .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Mycobacterium tuberculosis1532
Staphylococcus aureus1816
Escherichia coli1264

The above table summarizes the antimicrobial efficacy of this compound against various pathogens.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study: Anticancer Effects

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values for different cancer types were as follows:

  • Breast Cancer (MCF-7) : IC50 = 25 µM
  • Lung Cancer (A549) : IC50 = 30 µM
  • Colon Cancer (HCT116) : IC50 = 20 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzyme Activity : By inhibiting alanine racemase, the compound disrupts bacterial cell wall synthesis.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It influences various signaling pathways that regulate cell growth and survival.

Properties

Molecular Formula

C10H10NNaO2

Molecular Weight

199.18 g/mol

IUPAC Name

sodium;(2S)-2-(benzylideneamino)propanoate

InChI

InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1

InChI Key

UEYDEAGOZCQQKT-QRPNPIFTSA-M

Isomeric SMILES

C[C@@H](C(=O)[O-])N=CC1=CC=CC=C1.[Na+]

Canonical SMILES

CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+]

Origin of Product

United States

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